2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4-METHYLPHENYL)ACETAMIDE

Description

Properties

IUPAC Name |

N-[1-(1-adamantyl)-2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O2/c1-17-7-9-22(10-8-17)27-25(30)23(28-24(29)21-5-3-2-4-6-21)26-14-18-11-19(15-26)13-20(12-18)16-26/h7-10,18-21,23H,2-6,11-16H2,1H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMVHSRFMOBAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The adamantane moiety, known for its presence in various pharmaceutical agents, enhances the compound's interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

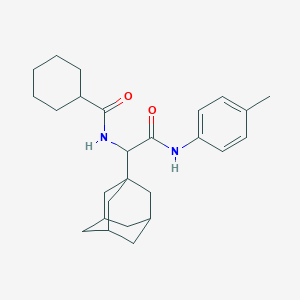

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates an adamantane core, a cyclohexyl group, and a 4-methylphenyl substituent, which may influence its pharmacological properties.

Research indicates that compounds containing adamantane structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of receptor activity or enzyme inhibition due to its structural characteristics.

In Vitro Studies

In vitro studies have shown that derivatives of adamantane can exhibit anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been tested against various cell lines to evaluate their cytotoxic effects.

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| A | HeLa | 12.5 | Moderate cytotoxicity observed |

| B | MCF-7 | 15.3 | Significant inhibition of proliferation |

| C | A549 | 10.0 | Induced apoptosis in a dose-dependent manner |

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Preliminary animal studies suggest that the compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Analgesic Activity in Rodent Models

A study evaluated the analgesic effects of this compound in a rodent model using the formalin test.

- Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.

- Results :

- At 10 mg/kg, there was a significant reduction in pain response compared to control (p < 0.01).

- The analgesic effect persisted for up to 4 hours post-administration.

Structure-Activity Relationship (SAR)

The biological activity of adamantane derivatives often correlates with their structural features. Modifications on the adamantane core and substituents can significantly impact their pharmacological profiles.

| Modification | Effect on Activity |

|---|---|

| Addition of cyclohexyl group | Increased lipophilicity and receptor binding affinity |

| Substitution at the para position with methyl group | Enhanced anti-inflammatory activity |

Scientific Research Applications

Preliminary studies indicate that compounds similar to 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide exhibit significant biological activities, including:

- Antiviral Properties : Adamantane derivatives have been shown to inhibit viral replication. For instance, compounds containing adamantane structures can interfere with the replication processes of viruses, showcasing their therapeutic potential in antiviral drug development.

- Anticancer Activity : Research has demonstrated that derivatives of adamantane can induce apoptosis in cancer cell lines. Mechanisms involved include caspase activation and poly ADP-ribose polymerase cleavage, which are critical pathways in cancer cell death.

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis is crucial for developing derivatives with enhanced biological activity.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological applications. Interaction studies typically involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanistic Studies : Investigating the biochemical pathways affected by the compound.

These studies can provide insights into potential therapeutic applications in treating diseases such as cancer and viral infections.

Case Studies and Research Findings

Research on related compounds has provided insights into their biological efficacy:

- Antibacterial Studies : Derivatives similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for clinical applications in treating infections.

- Anticancer Activity : Studies on thieno[3,4-d]pyridazine derivatives revealed their ability to inhibit cancer cell proliferation, suggesting that modifications to the adamantane structure could yield potent anticancer agents.

- Antiviral Properties : Similar adamantane-based compounds have been evaluated for their efficacy against influenza viruses, demonstrating their potential role in antiviral drug development .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(Adamantan-1-yl)-2-(Cyclohexylformamido)-N-(4-Methylphenyl)Acetamide and Analogs

*Estimated based on IUPAC nomenclature.

Pharmacological and Receptor Binding Profiles

Adamantane-containing acetamides are frequently studied for their interactions with cannabinoid receptors. The target compound’s 4-methylphenyl group may confer distinct selectivity compared to analogs with triazine or γ-carboline moieties.

Table 2: Receptor Binding Affinities of Adamantane Derivatives

- The triazine-piperazine analog exhibits exceptional CB2 selectivity due to its ethoxy-triazine and piperazine spacers, which likely enhance receptor fit.

- In contrast, γ-carboline derivatives like 8f prioritize interactions with viral or neurological targets, reflecting functional group diversification.

Physicochemical Properties

Melting points, solubility, and molecular weight are critical for drug development. The target compound’s cyclohexylformamido group may improve solubility compared to more rigid analogs.

Table 3: Physicochemical Comparison

Key Findings and Implications

Structural Flexibility vs.

Pharmacological Diversification: Adamantane-acetamide hybrids exhibit varied biological activities—from cannabinoid receptor modulation to antiviral effects—depending on auxiliary substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of 2-(adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide, and what reaction conditions critically influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For adamantane-containing analogs, coupling adamantane derivatives (e.g., 1-adamantanol) with activated acetamide precursors under anhydrous conditions is common. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Tertiary amines (e.g., triethylamine) or palladium-based catalysts improve yields in coupling steps .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify adamantane protons (δ 1.6–2.1 ppm) and acetamide carbonyl signals (δ 165–175 ppm). Aromatic protons from the 4-methylphenyl group appear at δ 6.8–7.2 ppm .

- FT-IR : Key peaks include N–H stretch (~3300 cm), C=O (amide I band, ~1650 cm), and adamantane C–H vibrations (~2900 cm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .

Q. What are the known solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Limited solubility in aqueous buffers is common due to adamantane’s hydrophobicity. To address this:

- Use co-solvents (e.g., DMSO ≤1% v/v) for in vitro assays .

- Stability tests (e.g., HPLC or LC-MS) under varying pH (4–9) and temperatures (4°C, 25°C) are essential to identify degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assays (e.g., receptor binding vs. cellular efficacy)?

- Methodological Answer :

- Assay standardization : Use HEK cells expressing human cannabinoid receptors (hCB2/hCB1) for consistency in binding assays, as described in competitive radioligand studies .

- Control experiments : Include reference ligands (e.g., CP 55,940 for hCB2) to normalize inter-study variability .

- Data normalization : Express activity as % inhibition relative to vehicle controls and calculate values using Cheng-Prusoff equations .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to target proteins (e.g., CB2 receptors)?

- Methodological Answer :

- Molecular docking : Use crystal structures of CB2 (PDB: 5ZTY) to model adamantane-acetamide interactions. Focus on hydrophobic pockets accommodating adamantane .

- QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with experimental values to refine affinity predictions .

Q. How can synthetic pathways be optimized to improve enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for preparative separation .

- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexylformamide coupling to control stereochemistry .

Q. What strategies address conflicting NMR data during structural elucidation (e.g., overlapping signals)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.